1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone 1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0765507
InChI: InChI=1S/C12H12N4OS2/c1-6(17)4-18-12-15-14-10-9-7(2)8(3)19-11(9)13-5-16(10)12/h5H,4H2,1-3H3
SMILES: CC1=C(SC2=C1C3=NN=C(N3C=N2)SCC(=O)C)C
Molecular Formula: C12H12N4OS2
Molecular Weight: 292.4 g/mol

1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone

CAS No.:

Cat. No.: VC0765507

Molecular Formula: C12H12N4OS2

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone -

Specification

Molecular Formula C12H12N4OS2
Molecular Weight 292.4 g/mol
IUPAC Name 1-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]propan-2-one
Standard InChI InChI=1S/C12H12N4OS2/c1-6(17)4-18-12-15-14-10-9-7(2)8(3)19-11(9)13-5-16(10)12/h5H,4H2,1-3H3
Standard InChI Key FHBBYJUPIQLOTD-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C3=NN=C(N3C=N2)SCC(=O)C)C
Canonical SMILES CC1=C(SC2=C1C3=NN=C(N3C=N2)SCC(=O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator